molecular formula C8H9N3O2 B13103654 5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine-5-carboxylic acid

5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine-5-carboxylic acid

Cat. No.: B13103654
M. Wt: 179.18 g/mol
InChI Key: NZRMGTCCEDQGRR-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine-5-carboxylic acid is a heterocyclic compound that features a fused ring system consisting of a pyridine ring and a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a pyridine derivative with a hydrazine derivative, followed by cyclization and subsequent carboxylation. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used under acidic or basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction may produce hydrogenated forms of the compound.

Scientific Research Applications

5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine-5-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism by which 5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine-5-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine-7-carboxylic acid
  • 5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine-6-carboxylic acid

Uniqueness

5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine-5-carboxylic acid is unique due to its specific ring structure and the position of the carboxylic acid group. This structural uniqueness can result in different chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-5-carboxylic acid

InChI

InChI=1S/C8H9N3O2/c12-8(13)7-6-5(1-2-10-7)9-3-4-11-6/h3-4,7,10H,1-2H2,(H,12,13)

InChI Key

NZRMGTCCEDQGRR-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C2=NC=CN=C21)C(=O)O

Origin of Product

United States

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